Bicifadine

Descripción general

Descripción

Synthesis Analysis

Bicifadine's synthesis involves an expedient, atom-economical, asymmetric synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, including this compound. This process is achieved through a single-stage procedure without the isolation of intermediates, highlighting the efficiency and practicality of the synthesis process (Xu et al., 2006).

Molecular Structure Analysis

This compound exhibits polymorphism, with different polymorphs differing in their molecular conformation and packing mode. The crystal structure analysis of this compound hydrochloride has provided insights into its polymorphic nature, showing variations in crystallization and stability (McArdle et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of this compound involves its participation in various reactions, including those facilitated by phenyliodine bis(trifluoroacetate) (PIFA), which mediates oxidative coupling reactions of pyrroles to give alpha-linked bipyrroles selectively. This indicates this compound's involvement in complex chemical reactions contributing to its diverse chemical properties (Dohi et al., 2006).

Physical Properties Analysis

The physical properties of this compound, including its polymorphic forms, have been characterized using techniques such as differential scanning calorimetry, thermogravimetric analysis, X-ray powder diffraction, and attenuated total reflectance-infrared spectroscopy. These studies have provided valuable information on the quantitation and characterization of its polymorphic forms, enhancing our understanding of its physical stability and behavior (McArdle et al., 2005).

Chemical Properties Analysis

The in vitro metabolism studies of this compound have revealed its primary metabolic pathways in different species, including humans. These pathways involve oxidation and formation of metabolites, indicating the compound's chemical behavior and interactions at the molecular level. Such studies are crucial for understanding the chemical properties and metabolic fate of this compound in biological systems (Erickson et al., 2007).

Aplicaciones Científicas De Investigación

Inhibidor de la Recaptación de Serotonina-Noradrenalina-Dopamina

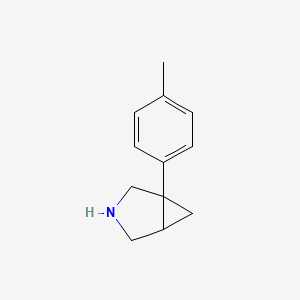

Bicifadine es un inhibidor de la recaptación de serotonina-noradrenalina-dopamina (SNDRI) descubierto en American Cyanamid como un candidato a fármaco analgésico {svg_1}. Inhibe la captación de neurotransmisores monoaminérgicos por transportadores humanos recombinantes in vitro con una potencia relativa de noradrenalina > serotonina > dopamina {svg_2}.

Candidato a fármaco analgésico

This compound fue licenciado a DOV Pharmaceutical en 1998 después de que American Cyanamid fuera adquirida por Wyeth {svg_3}. Fue desarrollado como un candidato a fármaco analgésico, lo que indica su posible uso en el manejo del dolor {svg_4}.

Tratamiento del dolor inflamatorio agudo

This compound ha demostrado eficacia en la supresión de las respuestas al dolor en modelos de dolor inflamatorio agudo, como los modelos de Randall-Selitto y caolín {svg_5}. Esto sugiere su posible aplicación en el tratamiento del dolor inflamatorio agudo {svg_6}.

Tratamiento del dolor visceral persistente

En los modelos de dolor visceral persistente inducido por fenil-p-quinona y distensión colónica, this compound ha demostrado efectos antinociceptivos potentes {svg_7}. Esto indica su posible uso en el manejo del dolor visceral persistente {svg_8}.

Tratamiento del dolor crónico

This compound ha demostrado eficacia en la normalización del umbral nociceptivo en el modelo de dolor inflamatorio persistente de adyuvante completo de Freund {svg_9}. También ha demostrado eficacia en la supresión de la hiperalgesia mecánica y térmica y la alodinia mecánica en el modelo de ligadura del nervio espinal de dolor neuropático crónico {svg_10}. Estos hallazgos sugieren su posible aplicación en el tratamiento del dolor crónico {svg_11}.

Tratamiento del dolor neuropático

Se ha encontrado que this compound reduce la hiperalgesia mecánica en el modelo de dolor neuropático de estreptozotocina {svg_12}. Esto indica su posible uso en el manejo del dolor neuropático {svg_13}.

Mecanismo De Acción

Target of Action

Bicifadine primarily targets the norepinephrine and serotonin transporters . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, neurotransmitters that are involved in pain perception and mood regulation.

Mode of Action

This compound acts as an inhibitor of both the norepinephrine and serotonin transporters . By inhibiting these transport proteins, this compound enhances and prolongs the actions of norepinephrine and serotonin . This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, thereby enhancing their physiological actions .

Pharmacokinetics

This compound exhibits good oral bioavailability and is well-absorbed . The maximum concentration of this compound in plasma is reached approximately 1 hour after administration . The elimination half-life of this compound is about 1.6 hours , indicating a relatively quick clearance from the body. Most of the administered dose is excreted in the urine as metabolites .

Result of Action

The primary result of this compound’s action is its analgesic (pain-relieving) effect . This is achieved through the enhancement and prolongation of norepinephrine and serotonin actions, which are known to modulate pain perception .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Bicifadine primarily enhances and prolongs the actions of norepinephrine and serotonin by inhibiting their transport proteins. It also interacts with the dopamine transporter, making it a triple reuptake inhibitor . The primary enzymes responsible for the metabolism of this compound in humans are monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6) . These interactions are crucial for its analgesic properties, as they help in modulating the levels of these neurotransmitters in the synaptic cleft.

Cellular Effects

This compound influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways involving norepinephrine, serotonin, and dopamine, which are critical for pain perception and mood regulation . By inhibiting the reuptake of these neurotransmitters, this compound enhances their actions, leading to prolonged signaling and altered gene expression. This modulation can impact cellular metabolism and overall cell function, particularly in neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the transport proteins for norepinephrine, serotonin, and dopamine, inhibiting their reuptake . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological actions. This compound does not act on opiate receptors and does not exhibit anti-inflammatory activity . Its unique profile makes it a promising candidate for pain management without the risk of addiction associated with opioid drugs.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and consistent effects over time. Studies have indicated that its analgesic properties are maintained over prolonged periods, with no significant degradation observed . Long-term studies in vitro and in vivo have demonstrated that this compound continues to modulate neurotransmitter levels effectively, with sustained impact on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in treating acute and chronic pain at various dosages . The oral bioavailability of this compound in mice and rats ranges from 50-85%, while in monkeys, it is slightly lower at 33-42% . Higher doses have been associated with increased efficacy, but also with potential adverse effects such as altered behavior and toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily by MAO-B and CYP2D6 . The major metabolites include the lactam, lactam acid, and the acid plus its glucuronide . These metabolic pathways are essential for the drug’s clearance from the body and its overall pharmacokinetic profile. The metabolites formed are excreted mainly via urine, with minor components detected in feces .

Transport and Distribution

This compound is well absorbed and distributed within the body. It has moderate plasma protein binding in mice (80-86%) and higher binding in rats and monkeys (95-97%) . The drug and its metabolites are primarily excreted through urine, with the lactam acid being the major urinary metabolite . The distribution of this compound within tissues is influenced by its interaction with transport proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it exerts its effects on neurotransmitter transporters . It does not exhibit significant localization within other cellular compartments or organelles. The targeting of this compound to the synaptic cleft is crucial for its role in modulating neurotransmitter levels and its overall analgesic effect .

Propiedades

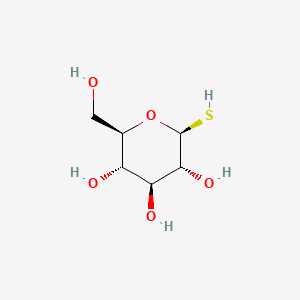

IUPAC Name |

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYVIGTWSQPCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867995 | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Preclinical studies and clinical trials indicate that bicifadine's analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions, however other actions may be involved. | |

| Record name | Bicifadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

71195-57-8 | |

| Record name | Bicifadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71195-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicifadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate](/img/structure/B1205349.png)

![6-[(Z)-2-(2,5-dimethoxyphenyl)ethenyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1205353.png)